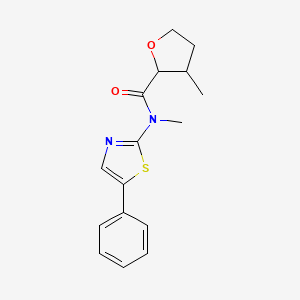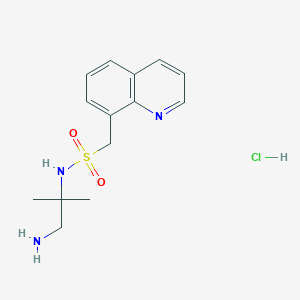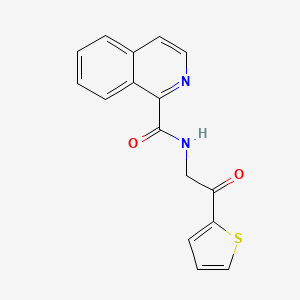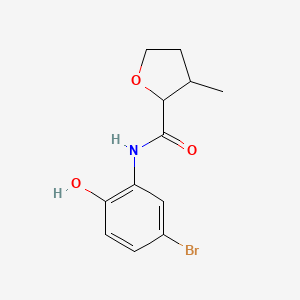![molecular formula C15H20F2N2O3S B7640780 4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)
4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DFN, and its chemical formula is C16H20F2N2O2S. DFN is a potent inhibitor of an enzyme called fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.
作用机制
DFN acts as a potent inhibitor of 4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting this compound, DFN increases the levels of endocannabinoids in the brain, which can lead to various physiological effects. Endocannabinoids play a crucial role in regulating pain, inflammation, mood, and appetite.
Biochemical and Physiological Effects:
DFN has been shown to have a range of biochemical and physiological effects. In preclinical models, DFN has been shown to reduce pain and inflammation, improve mood, and reduce anxiety and depression-like behaviors. DFN has also been shown to have neuroprotective effects and improve cognitive function in animal models.
实验室实验的优点和局限性
DFN has several advantages for lab experiments. It is a potent and selective inhibitor of 4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide, which makes it a valuable tool for studying the endocannabinoid system. DFN is also stable and has a long half-life, which allows for extended experiments. However, DFN has some limitations, including its high cost and limited solubility in water.
未来方向
DFN has several potential future directions for research. One area of interest is the development of DFN-based therapies for neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, DFN has been shown to have anti-inflammatory effects, and further research is needed to explore its potential use in treating inflammatory diseases. Another area of interest is the development of more potent and selective 4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide inhibitors based on the structure of DFN. Finally, the effects of DFN on the immune system need to be further investigated to determine its potential use in treating immune-related diseases.
Conclusion:
In conclusion, DFN is a potent and selective inhibitor of this compound that has gained significant attention in scientific research. It has shown potential for the treatment of various diseases, including neurological disorders and inflammatory diseases. While DFN has several advantages for lab experiments, it also has some limitations. Further research is needed to explore the potential therapeutic applications of DFN and to develop more potent and selective this compound inhibitors.
合成方法
DFN can be synthesized using a multi-step process, which involves the reaction of 4,4-difluorocyclohexanone with ethylamine, followed by the addition of p-toluenesulfonyl chloride to form the sulfonamide intermediate. The intermediate is then treated with sodium hydroxide to form the final product, DFN. The synthesis method has been optimized to yield high purity and yield of DFN.
科学研究应用
DFN has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models. DFN has also been investigated for its potential use in the treatment of neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, DFN has been studied for its role in modulating the immune system and reducing inflammation in various diseases.
属性
IUPAC Name |
4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-15(17)8-6-12(7-9-15)14(20)18-10-11-23(21,22)19-13-4-2-1-3-5-13/h1-5,12,19H,6-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBZWVHMWNXGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCCS(=O)(=O)NC2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)

![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)

![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)